Cas no 342804-06-2 (4-hydroxy-8-methoxyquinoline-3-carbohydrazide)

4-hydroxy-8-methoxyquinoline-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-8-methoxy-3-quinolinecarbohydrazide
- 8-methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid ethyl ester
- 4-Hydroxy-8-methoxy-chinolin-3-carbonsaeure-hydrazid
- 4-Hydroxy-8-methoxy-chinolin-2-carbonsaeure-aethylester
- ethyl 4-hydroxy-8-methoxy-2-quinoline carboxylate
- 4-HYDROXY-8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID ETHYL ESTER
- 4-hydroxy-8-methoxy-quinoline-3-carboxylic acid hydrazide
- ETHYL 4-HYDROXY-8-METHOXYQUINOLINE-2-CARBOXYLATE
- 4-HYDROXY-8-METHOXYQUINOLINE-3-CARBOHYDRAZIDE
- 342804-06-2
- STL373456
- MFCD11058009
- 8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide
- AKOS000272014
- BBL031771
- STK660063
- F2183-0018
- AKOS005590096
- 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
- VS-10729
- 4-hydroxy-8-methoxyquinoline-3-carbohydrazide
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- Inchi: InChI=1S/C11H11N3O3/c1-17-8-4-2-3-6-9(8)13-5-7(10(6)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)
- InChI Key: CWZIZAAPVWDQJT-UHFFFAOYSA-N
- SMILES: COC1=CC=CC2=C1NC=C(C2=O)C(=O)NN
Computed Properties
- Exact Mass: 233.08004122g/mol
- Monoisotopic Mass: 233.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 93.4Ų
4-hydroxy-8-methoxyquinoline-3-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2183-0018-10mg |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2183-0018-1mg |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2183-0018-4mg |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
A2B Chem LLC | AU33581-5mg |
4-Hydroxy-8-methoxy-quinoline-3-carboxylic acid hydrazide |
342804-06-2 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | AU33581-25mg |
4-Hydroxy-8-methoxy-quinoline-3-carboxylic acid hydrazide |
342804-06-2 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | AU33581-50mg |
4-Hydroxy-8-methoxy-quinoline-3-carboxylic acid hydrazide |
342804-06-2 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | AU33581-10mg |
4-Hydroxy-8-methoxy-quinoline-3-carboxylic acid hydrazide |
342804-06-2 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F2183-0018-15mg |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2183-0018-2μmol |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2183-0018-25mg |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide |
342804-06-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
4-hydroxy-8-methoxyquinoline-3-carbohydrazide Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on 4-hydroxy-8-methoxyquinoline-3-carbohydrazide
Recent Advances in the Study of 4-hydroxy-8-methoxyquinoline-3-carbohydrazide (CAS: 342804-06-2)
4-hydroxy-8-methoxyquinoline-3-carbohydrazide (CAS: 342804-06-2) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its mechanisms of action, synthetic pathways, and potential clinical applications.
The compound's structural features, particularly the presence of the carbohydrazide moiety and the methoxy group at the 8-position, contribute to its unique biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 4-hydroxy-8-methoxyquinoline-3-carbohydrazide exhibits potent inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL. This suggests its potential as a lead compound for the development of novel antitubercular agents.
In addition to its antimicrobial properties, recent research has investigated the anticancer potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-hydroxy-8-methoxyquinoline-3-carbohydrazide induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9 pathways. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.
The synthetic routes for 4-hydroxy-8-methoxyquinoline-3-carbohydrazide have also been optimized in recent years. A novel one-pot synthesis method, published in Tetrahedron Letters (2023), improved the yield to 78% while reducing the reaction time from 12 hours to 4 hours. This advancement is crucial for scaling up production for further preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 4-hydroxy-8-methoxyquinoline-3-carbohydrazide as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation approaches to enhance its absorption. Ongoing research is also investigating its potential synergistic effects with existing drugs to combat drug-resistant pathogens and cancer cells.
In conclusion, 4-hydroxy-8-methoxyquinoline-3-carbohydrazide (CAS: 342804-06-2) represents a promising scaffold for drug development across multiple therapeutic areas. Its diverse biological activities, coupled with recent advancements in synthetic chemistry, position it as a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and elucidating its molecular targets to facilitate translational research.
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